
Terramycin-X
Overview
Description
Terramycin-X (2-acetyl-2-decarboxamido tetracycline) is a tetracycline-class antibiotic produced by Streptomyces rimosus. Its molecular weight is approximately 390 g/mol, and it features a 3-hydroxy group (acidic) and a C-CH;5 moiety. Structural analysis reveals acetyl modifications at position 2, distinguishing it from oxytetracycline (Terramycin), which retains a carboxamide group at this position . The compound can form mono-, di-, and triacetyl derivatives depending on synthesis conditions. Its infrared (IR) absorption profile closely aligns with oxytetracycline, suggesting conserved core structural features .
This compound is hypothesized to derive from a polyketide biosynthetic pathway involving ten head-to-tail condensed acetate units, positioning it as a more direct precursor in the tetracycline lineage than Terramycin itself . Despite its structural significance, clinical or pharmacological data for this compound are notably absent in the provided evidence, limiting direct therapeutic comparisons.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terramycin-X is produced through the fermentation of Streptomyces rimosus. The process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The initial isolation involves solvent extraction and precipitation of mixed inorganic salts . Chromatography techniques, such as paper partition chromatography, are used to further purify the compound .
Industrial Production Methods: Industrial production of this compound relies on the fermentation process using hyperproducing strains of Streptomyces rimosus. These strains are often mutagenized to enhance production yields. The fermentation broth is subjected to solvent extraction, followed by purification steps involving chromatography and crystallization to obtain pure oxytetracycline .
Chemical Reactions Analysis
Types of Reactions: Terramycin-X undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different derivatives, and it can also undergo substitution reactions to form new compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, sodium hydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from the reactions of this compound include its derivatives, such as chlortetracycline and doxycycline. These derivatives are often synthesized to enhance the antibiotic properties or to reduce resistance .
Scientific Research Applications
Medical Applications
1.1 Human Medicine
Terramycin-X is widely used in treating various bacterial infections due to its effectiveness against both Gram-positive and Gram-negative bacteria. Its applications include:
- Respiratory Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
- Skin Infections : Treats conditions like acne and other skin infections caused by susceptible bacteria.
- Genitourinary Infections : Used in managing infections such as chlamydia and other sexually transmitted infections.
- Prophylactic Use : Administered to prevent infections in surgical procedures or in immunocompromised patients.
1.2 Veterinary Medicine
In veterinary applications, this compound is commonly used for:
- Livestock : Treatment of respiratory diseases, enteritis, and other infections in cattle, pigs, and poultry.
- Aquaculture : Used to control bacterial infections in fish farming.
Environmental Applications
This compound poses significant environmental challenges due to its persistence in wastewater systems. Recent studies have focused on its degradation:
- Advanced Oxidation Processes (AOPs) : Techniques such as the Fenton process have been employed to degrade this compound in wastewater effectively. A study demonstrated the use of a reduced graphene oxide-coated CuFeO2 catalyst for this purpose, achieving significant degradation rates under specific conditions.
Treatment Method | Efficiency | Notes |
---|---|---|
Fenton Process | High | Effective for antibiotic removal from wastewater |
Photocatalysis | Moderate | Requires UV light; less effective than Fenton |
Antibiotic Resistance Studies
This compound has been a focal point in research concerning antibiotic resistance:
- Mechanisms of Resistance : Studies indicate that bacteria can develop resistance through various mechanisms, including efflux pumps and ribosomal protection proteins .
- Impact on Microbiota : Research has shown that prolonged use of tetracyclines can lead to increased resistance within normal flora, raising concerns about their long-term use .
Case Studies
4.1 Clinical Case Study on STIs
A pilot study involving HIV-negative men who have sex with men (gbMSM) found that daily administration of doxycycline (a related tetracycline) significantly reduced the incidence of bacterial STIs compared to a control group . This suggests potential applications for this compound in STI prophylaxis.
4.2 Environmental Case Study
A study examined the degradation of this compound using a novel catalyst under Fenton-like conditions, demonstrating a degradation efficiency that aligns with pseudo-second-order kinetics. This research highlights the importance of developing effective treatment methods for antibiotic-contaminated water sources.
Mechanism of Action
Terramycin-X exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and effectively halts the translation process, thereby inhibiting bacterial growth . The molecular targets of this compound include the bacterial ribosome, and its action pathway involves the disruption of protein synthesis .
Comparison with Similar Compounds
Structural Comparison with Tetracycline Analogues
Key Structural Differences :
- Position 2 Modifications: Terramycin-X’s acetyl group replaces the carboxamide found in oxytetracycline and tetracycline.
- Biosynthetic Implications : The acetyl group supports the "acetate theory" of tetracycline biosynthesis, where this compound represents an intermediate closer to the polyketide precursor than oxytetracycline .
Physicochemical Properties and Stability
While direct stability data for this compound are unavailable, structural analogs provide insights:
- Solubility: Tetracyclines generally exhibit pH-dependent solubility, with poor aqueous solubility at neutral pH.
- Stability : Tetracyclines are prone to epimerization and degradation under acidic/alkaline conditions. The acetyl group in this compound could alter degradation pathways, though this requires experimental validation.
Potential Implications for Therapeutic Use
Hypothesized Advantages :
- Enhanced Bioavailability : Increased lipophilicity from the acetyl group might improve absorption in lipid-rich tissues.
- Reduced Resistance : Structural divergence from common tetracyclines could circumvent existing bacterial resistance mechanisms.
Limitations :
- Lack of Clinical Data: No efficacy, toxicity, or pharmacokinetic studies are referenced, precluding definitive therapeutic claims .
- Uncertain Stability : Acetyl groups may introduce susceptibility to enzymatic hydrolysis, shortening half-life .
Biological Activity
Terramycin-X, a member of the tetracycline antibiotic class, is recognized for its broad-spectrum antibacterial properties. This article delves into its biological activity, pharmacodynamics, and clinical implications, supported by various studies and data tables.
This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome, which is crucial for protein translation. This mechanism is effective against a wide range of gram-positive and gram-negative bacteria, as well as atypical pathogens.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound indicates a half-life ranging from 18 to 22 hours, with variations based on renal function. The bioavailability (BA) is influenced by food intake, particularly high-fat meals which can delay absorption .
Parameter | Value |
---|---|
Half-life (oral) | 18-22 hours |
Bioavailability (oral) | 60-80% |
Peak plasma concentration | 2-4 hours post-administration |
Clinical Applications
This compound is indicated for various infections, including:
- Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
- Skin Infections : Utilized in treating acne and other skin conditions due to its anti-inflammatory properties.
- STI Treatment : Demonstrated efficacy against Chlamydia trachomatis and Neisseria gonorrhoeae.
Case Studies and Research Findings
- Efficacy in Respiratory Infections : A study involving 541 patients with complicated intra-abdominal infections showed a clinical cure rate of 86.8% with this compound compared to 87.6% with ertapenem, indicating non-inferiority in treatment outcomes .
- Impact on Antimicrobial Resistance : Research has highlighted that prolonged use of tetracyclines can lead to increased resistance among bacterial flora. A systematic review indicated varying degrees of resistance development in gastrointestinal flora following long-term tetracycline therapy .
- Comparative Effectiveness : In a clinical trial comparing this compound with other antibiotics, it was found that it maintained efficacy against strains expressing resistance mechanisms such as efflux pumps and ribosomal protection .
Safety Profile and Adverse Effects
The safety profile of this compound includes common side effects such as gastrointestinal disturbances (nausea, vomiting) and potential photosensitivity reactions. Monitoring for adverse events is crucial, especially in patients with renal impairments where dosage adjustments may be necessary.
Q & A
Q. Basic: How should I design a preclinical study to evaluate Terramycin-X's antimicrobial efficacy against resistant strains?
Methodological Answer:
- Hypothesis Framing: Use the PICO framework to structure your research question (e.g., "In Pseudomonas aeruginosa (Population), does this compound (Intervention) reduce biofilm formation (Outcome) compared to standard tetracyclines (Comparison)?"). This ensures alignment with clinical relevance .
- Experimental Design:
- Control Groups: Include positive controls (e.g., doxycycline) and vehicle controls to isolate this compound-specific effects.
- Metrics: Measure minimum inhibitory concentrations (MICs), biofilm biomass (via crystal violet assays), and time-kill kinetics. Replicate experiments ≥3 times to account for biological variability .
- Data Validation: Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to confirm significance. Report confidence intervals and effect sizes .
Q. Basic: What analytical techniques are recommended for characterizing this compound's purity and stability in vitro?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and UV detection at 254 nm. Compare retention times against reference standards .
- Stability Testing: Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C–40°C), and light exposure. Monitor degradation products via LC-MS .
- Data Interpretation: Calculate purity as a percentage of the integrated peak area. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Q. Advanced: How can I resolve contradictions in reported data on this compound's mechanism of action across studies?
Methodological Answer:
- Systematic Review: Perform a meta-analysis of primary literature, categorizing findings by experimental conditions (e.g., bacterial strain, dosage). Use tools like PRISMA to ensure transparency .
- Hypothesis Testing: If Study A reports ribosomal inhibition while Study B suggests membrane disruption:
- Contradiction Analysis: Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to identify if methodological variability or contextual factors (e.g., efflux pump activity) explain discrepancies .
Q. Advanced: What strategies optimize this compound's pharmacokinetic (PK) modeling in heterogeneous patient populations?
Methodological Answer:
- Population PK Modeling: Use nonlinear mixed-effects models (NONMEM) to account for covariates like renal function, age, and genetic polymorphisms in CYP450 enzymes. Validate with bootstrapping .
- Sampling Design: Collect sparse plasma samples at critical time points (Cmax, T½) rather than dense sampling to reduce patient burden .
- Data Integration: Incorporate omics data (e.g., gut microbiome metagenomics) to predict drug-microbiome interactions affecting bioavailability .
Q. Basic: What ethical considerations are critical when designing clinical trials for this compound?
Methodological Answer:
- FINER Criteria: Ensure the study is Feasible (adequate sample size), Novel (addresses tetracycline resistance gaps), and Relevant (aligns with WHO priority pathogens) .
- Informed Consent: Disclose risks of dysbiosis and photosensitivity. Use plain-language summaries for non-expert participants .
- Data Safety Monitoring: Establish an independent board to review adverse events (e.g., C. difficile overgrowth) and halt trials if predefined safety thresholds are breached .
Q. Advanced: How can I enhance reproducibility when synthesizing this compound analogs?
Methodological Answer:
- Protocol Standardization: Document reaction conditions (e.g., solvent purity, stirring rate) using CHEMRxive templates. Share raw NMR/Fourier-transform IR spectra in supplemental materials .
- Machine Learning: Train models on existing SAR data to predict substituent effects on MICs. Validate predictions with wet-lab experiments .
- Collaborative Validation: Partner with independent labs to replicate synthesis steps via video-linked protocols, reducing equipment bias .
Q. Basic: What statistical methods are appropriate for analyzing this compound's dose-response relationships?
Methodological Answer:
- Dose-Response Curves: Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals .
- Outlier Handling: Predefine exclusion criteria (e.g., values beyond ±3 SDs) and use robust regression if non-normal distributions are observed .
- Power Analysis: Use G*Power to calculate sample sizes ensuring ≥80% power to detect a 20% efficacy difference .
Q. Advanced: How do I integrate multi-omics data to elucidate this compound's off-target effects?
Methodological Answer:
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells. Use pathway enrichment tools (DAVID, KEGG) to identify dysregulated genes .
- Proteomics: Apply SILAC labeling and LC-MS/MS to quantify protein abundance changes. Cross-reference with DrugBank for known targets .
- Network Pharmacology: Build interaction networks (Cytoscape) linking this compound to host/microbial proteins. Prioritize hubs with high betweenness centrality for validation .
Properties
IUPAC Name |
(1S,4aR,11S,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11,12-hexahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO9/c1-8(25)11-18(28)16(24(3)4)15-19(29)14-13(21(31)23(15,33)20(11)30)17(27)12-9(22(14,2)32)6-5-7-10(12)26/h5-7,14-16,19,26-27,29-30,32-33H,1-4H3/t14-,15-,16+,19+,22-,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXLMWZQCURUMB-JSILLTCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2(C(C(C3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)O)C(C1=O)N(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C([C@@]2([C@@H]([C@H]([C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)O)[C@@H](C1=O)N(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801101239 | |
Record name | (4S,4aR,5S,5aR,6S,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801101239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7647-65-6 | |
Record name | Oxytetracycline, 2-acetyl-2-de(aminocarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4S,4aR,5S,5aR,6S,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801101239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETYL-2-DECARBAMOYLOXYTETRACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNV80I68DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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